(2S,3S,5R)-2-methoxyoxane-3,5-diol
Description
(2S,3S,5R)-2-Methoxyoxane-3,5-diol is a stereochemically complex oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with methoxy (-OCH₃) and two hydroxyl (-OH) groups at positions 2, 3, and 5, respectively. The stereochemical configuration (2S,3S,5R) imparts distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
CAS No. |
19773-91-2 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.158 |
IUPAC Name |
(2S,3S,5R)-2-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-5(8)2-4(7)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
AETGLKBIBTXLMD-SRQIZXRXSA-N |
SMILES |
COC1C(CC(CO1)O)O |
Synonyms |
Methyl 3-deoxy-β-L-erythro-pentopyranoside |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-methoxyoxane-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method includes the preparation of engineering bacteria containing carbonyl reductase, followed by the reduction reaction in the presence of glucose dehydrogenase, hydrogen donor, and cofactor.
Industrial Production Methods
For industrial production, the method involving carbonyl reductase is advantageous due to its simplicity, environmental friendliness, and high yield. The process is scalable and can be easily adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-2-methoxyoxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(2S,3S,5R)-2-methoxyoxane-3,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which (2S,3S,5R)-2-methoxyoxane-3,5-diol exerts its effects involves its interaction with specific molecular targets. The compound’s diol groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of (2S,3S,5R)-2-methoxyoxane-3,5-diol and its analogs:
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility : The target compound’s diol groups may confer better water solubility than ’s silyl-protected analog but less than ’s hot-water-soluble derivative .
- Synthetic Challenges : Stereoselective synthesis of the target compound would likely require methodologies similar to ’s use of chiral auxiliaries (e.g., (+)-sparteine) and low-temperature lithiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
